![molecular formula C25H25N3O B10982829 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone](/img/structure/B10982829.png)
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is a complex organic compound with a unique structure that combines a naphthylmethyl group, a benzimidazole moiety, and a piperidino-ethanone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The naphthylmethyl group is then introduced through a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the piperidino-ethanone moiety is attached via a nucleophilic substitution reaction, using piperidine and an appropriate ethanone derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The naphthylmethyl group can be oxidized to form a naphthylmethyl ketone.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The piperidino-ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the piperidino-ethanone moiety under basic conditions.
Major Products Formed
Oxidation: Naphthylmethyl ketone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidino-ethanone derivatives.
Scientific Research Applications
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The naphthylmethyl group may enhance the compound’s ability to cross cell membranes, while the piperidino-ethanone moiety can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-(2-NAPHTHYLMETHYL)-2-NAPHTHOIC ACID: Similar structure but with a naphthoic acid moiety instead of a benzimidazole and piperidino-ethanone framework.
1-NAPHTHYLMETHYL CARBONATES AND CARBAMATES: Compounds with similar naphthylmethyl groups but different functional groups.
NAPHTHALIMIDE END-CAPPED DIPHENYLACETYLENE: A compound with a naphthalimide group and diphenylacetylene core.
Uniqueness
2-[2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-PIPERIDINO-1-ETHANONE is unique due to its combination of a benzimidazole core, a naphthylmethyl group, and a piperidino-ethanone moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C25H25N3O/c29-25(27-15-6-1-7-16-27)18-28-23-14-5-4-13-22(23)26-24(28)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-5,8-14H,1,6-7,15-18H2 |
InChI Key |
QDFZYKLOQZWLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)
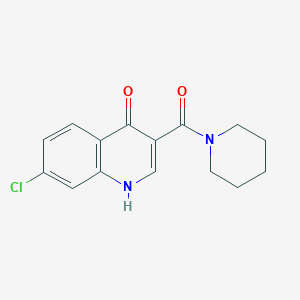
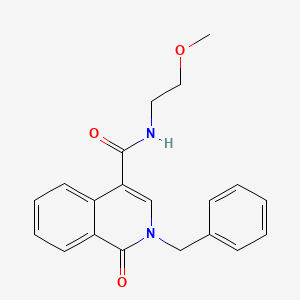
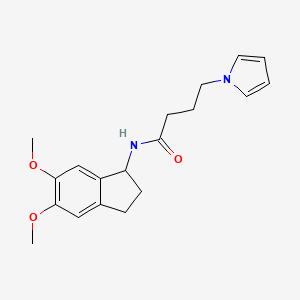
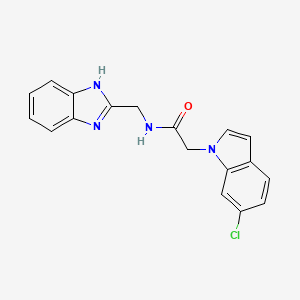
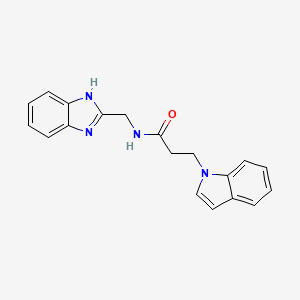
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10982775.png)
![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10982782.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B10982787.png)
![2-[(4-tert-butylphenoxy)methyl]-1-octyl-1H-benzimidazole](/img/structure/B10982788.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10982789.png)
![Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10982795.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]ethan-1-one](/img/structure/B10982808.png)
![N-(furan-2-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B10982819.png)
